4-((6-Methoxy-2-pyridyl)thio)phenol

Description

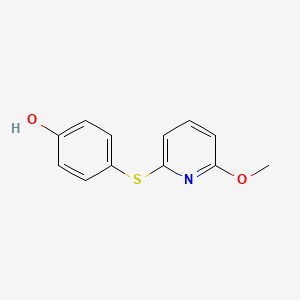

4-((6-Methoxy-2-pyridyl)thio)phenol is a sulfur-containing phenolic compound characterized by a pyridylthioether moiety linked to a phenol ring. The methoxy group at the 6-position of the pyridine ring and the thioether bridge between the pyridine and phenol rings define its structural uniqueness.

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

4-(6-methoxypyridin-2-yl)sulfanylphenol |

InChI |

InChI=1S/C12H11NO2S/c1-15-11-3-2-4-12(13-11)16-10-7-5-9(14)6-8-10/h2-8,14H,1H3 |

InChI Key |

QUGJNBMGQOLRIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CC=C1)SC2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

(a) 4-((2-Aminoethyl)thio)phenol (4-S-CAP)

- Structure: Features a phenol ring connected via a thioether to a 2-aminoethyl group instead of a methoxypyridyl group.

- The aminoethyl group introduces basicity and hydrogen-bond donor/acceptor versatility.

(b) 2-((4-Methoxyphenyl)thio)phenol

- Structure: Contains two phenol rings linked by a thioether, with a methoxy group on one ring.

- Key Differences : The lack of a pyridine ring simplifies the electronic profile but retains strong hydrogen-bonding capacity.

- Synthesis: Synthesized via iodine-catalyzed coupling of thiophenol with cyclohexanone derivatives under mild conditions, yielding 70–80% efficiency .

(c) 4-(Methylthio)phenol

- Structure: A simpler analog with a methylthio group directly attached to the phenol ring.

- Key Differences : The absence of heteroaromatic rings reduces steric hindrance and electronic complexity.

- Properties: Higher volatility and lower molecular weight compared to pyridylthio derivatives, as noted in .

Heteroaromatic Thioethers

(a) Pyridaben (ISO Name)

- Structure: Contains a pyridazinone core with tert-butyl and thioether substituents.

- Key Differences: The pyridazinone ring introduces additional hydrogen-bond acceptors, enhancing pesticidal activity.

- Applications : Used as an acaricide/insecticide, highlighting the role of pyridylthio groups in agrochemical design .

(b) 2-((2,4-Dimethylphenyl)thio)phenol

- Structure: A phenol derivative with a dimethylphenylthio group.

- Key Differences : Steric bulk from methyl groups may hinder reactivity but improve lipid solubility.

- Properties: Melting point 80–82°C, soluble in chloroform and ethanol, as reported in .

Physicochemical and Spectral Comparisons

Reactivity and Functionalization

- This compound: The pyridine nitrogen can act as a hydrogen-bond acceptor, while the phenolic -OH is a donor, enabling supramolecular assembly (see on hydrogen-bonding patterns) .

- 4-S-CAP: The aminoethyl group facilitates condensation reactions with carbonyl compounds, forming triazenes or amides .

- 2-((4-Methoxyphenyl)thio)phenol: Iodine catalysis enables efficient coupling with cyclohexanones, highlighting its utility in green chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.